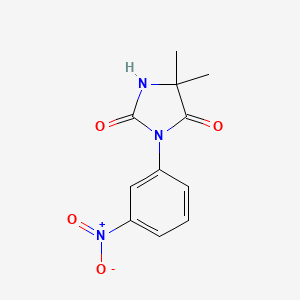

5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

5,5-dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-11(2)9(15)13(10(16)12-11)7-4-3-5-8(6-7)14(17)18/h3-6H,1-2H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOKNEGNUWEELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization Approach Using Urea Derivatives and Nitrobenzaldehyde

A common synthetic route involves cyclization of appropriate urea derivatives with 3-nitrobenzaldehyde or related nitro-substituted aromatic aldehydes. The general steps are:

- Step 1: Preparation of 5,5-dimethylimidazolidine-2,4-dione core by reaction of dimethyl-substituted urea derivatives with suitable carbonyl compounds.

- Step 2: Condensation or nucleophilic substitution with 3-nitrobenzaldehyde or 3-nitrophenyl precursors to introduce the 3-nitrophenyl group at the 3-position of the imidazolidine ring.

This method is supported by analogous syntheses of related compounds such as 5,5-diphenylimidazolidine-2,4-dione derivatives, where aromatic substituents are introduced via condensation with aromatic aldehydes under reflux conditions in solvents like acetone or methanol, often catalyzed by acids like pyridine or acetic acid.

Nucleophilic Substitution and Acylation Reactions

Research shows that nucleophilic substitution reactions on the imidazolidine-2,4-dione ring nitrogen atoms can be used to introduce various substituents, including aromatic groups. For example:

- Treatment of 5,5-dimethylimidazolidine-2,4-dione with 3-nitrophenyl halides or activated nitrobenzaldehydes in polar aprotic solvents like dimethylformamide (DMF) with bases (e.g., sodium hydride) can yield the desired 3-(3-nitrophenyl) substitution.

- Acylation reactions using acyl chlorides or anhydrides can modify the imidazolidine ring, facilitating further substitution or ring functionalization.

Use of Carbonyldiimidazole (CDI) for Ring Closure and Substitution

Carbonyldiimidazole is often employed to activate urea derivatives or amines for ring closure to form imidazolidine-2,4-dione rings. For example:

Catalytic Condensation in Methanol with Acid Catalysts

A frequently reported method for preparing 3-substituted hydantoins involves condensation of 3-amino-5,5-dimethylimidazolidine-2,4-dione with aromatic aldehydes in absolute methanol, catalyzed by glacial acetic acid. This method yields Schiff base derivatives but can be adapted for nitro-substituted phenyl groups by using 3-nitrobenzaldehyde as the aldehyde component.

Representative Experimental Data and Conditions

Analytical Characterization Supporting Preparation

-

- ^1H NMR shows characteristic signals for N-H protons and aromatic protons of the nitrophenyl group. For example, disappearance of N3-H signal upon substitution and appearance of aromatic signals at 7-8 ppm.

- ^13C NMR confirms carbonyl carbons at ~155-175 ppm and aromatic carbons consistent with nitrophenyl substitution.

Summary of Key Research Findings

- The preparation of 5,5-dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione involves multi-step synthesis starting from urea derivatives and 3-nitrobenzaldehyde or related nitro-substituted precursors.

- Cyclization and condensation reactions under reflux in polar solvents with acid catalysts are effective for ring formation and substitution.

- Nucleophilic substitution using bases like sodium hydride in aprotic solvents can introduce nitrophenyl groups at nitrogen positions.

- Carbonyldiimidazole-mediated ring closure offers a mild and efficient route to imidazolidine-2,4-dione cores.

- Analytical data such as NMR and MS confirm the structure and purity of the synthesized compound.

- These methods are supported by multiple peer-reviewed studies and patent disclosures, demonstrating reliability and reproducibility.

Analyse Chemischer Reaktionen

5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

One of the most significant applications of 5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione is in the development of anticancer agents. Compounds with similar structures have been investigated for their ability to inhibit polo-like kinase 1 (Plk1), a protein implicated in cancer cell proliferation. The compound can be administered in various forms (oral, parenteral, etc.) and has shown promise in treating conditions related to abnormal cell growth, including different types of cancer .

Synthesis of Derivatives

The synthesis of derivatives from this compound allows for the exploration of new therapeutic agents. For instance, deuterium-labeled variants have been synthesized for use as internal standards in bioanalytical studies. These labeled compounds facilitate the investigation of drug metabolism and efficacy by providing clear insights into drug-related compounds in biological samples .

Bioanalytical Applications

Stable Isotope Labeling

The use of stable isotopes in drug development has become increasingly important. The synthesis of deuterium-labeled 5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione enables researchers to conduct detailed bioanalytical studies. These studies help assess the pharmacokinetics and pharmacodynamics of drugs by allowing for precise tracking and quantification of drug metabolites in biological matrices .

Biological Buffering Agent

Cell Culture Applications

This compound serves as a non-ionic organic buffering agent with a pH range suitable for cell culture applications (pH 6-8.5). Its role as a buffer is crucial in maintaining the physiological pH during experiments involving living cells, thus ensuring optimal conditions for cellular processes .

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agent development | Inhibits Plk1; various administration routes |

| Bioanalytical Studies | Stable isotope labeling for drug metabolism studies | Enhances tracking of drug-related compounds |

| Biological Buffers | Non-ionic buffering agent for cell cultures | Maintains pH stability |

Case Studies and Research Findings

- Anticancer Research : A study highlighted the effectiveness of similar imidazolidine derivatives in inhibiting cancer cell growth through Plk1 inhibition. The pharmacological properties were assessed using various dosing regimens tailored to specific cancer types .

- Deuterium Labeling Study : Research focused on synthesizing deuterium-labeled 5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione demonstrated its utility in assessing drug-related adverse effects. The study emphasized the importance of isotopic purity for accurate bioanalytical results .

- Buffering Agent Application : In cellular biology experiments, this compound was employed as a buffering agent to maintain optimal pH levels during cell culture processes, thereby supporting various biological assays and experiments .

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitrophenyl group is known to undergo redox reactions, which can generate reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact molecular pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

The pharmacological and physicochemical properties of hydantoin derivatives are highly dependent on substitutions at the 3- and 5-positions. Below is a detailed comparison of 5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione with structurally analogous compounds:

Substituent Variations at the 3-Position

a. Aryl Substituents

- 5,5-Dimethyl-3-(4-methyl-3-(trifluoromethyl)phenyl)imidazolidine-2,4-dione (Compound 11) : The trifluoromethyl and methyl groups enhance lipophilicity and metabolic stability. This compound demonstrated improved antischistosomal activity compared to simpler aryl derivatives, likely due to increased membrane permeability .

- However, its biological activity remains less explored .

- Nilutamide (5,5-Dimethyl-3-(4-nitro-3-(trifluoromethyl)phenyl)imidazolidine-2,4-dione) : A clinically used antiandrogen, Nilutamide’s 4-nitro-3-trifluoromethylphenyl group confers high affinity for the androgen receptor, highlighting the importance of nitro and trifluoromethyl groups in targeting nuclear receptors .

Key Data Table: Aryl-Substituted Derivatives

b. Alkyl vs. Aryl Substituents

- 5,5-Dimethyl-3-(4-methylphenyl)imidazolidine-2,4-dione (2a) : This derivative exhibited significant hypoglycemic activity, stimulating insulin release at 100 µM in INS-1 cells. The methylphenyl group balances lipophilicity and electronic effects, enhancing cellular uptake .

- 5,5-Dimethyl-1-(4-methylphenyl)imidazolidine-2,4-dione (3a) : Substitution at the 1-position instead of the 3-position resulted in reduced insulin secretion, underscoring the critical role of substitution geometry .

Heteroatom Modifications

a. Thioxo Derivatives (2-Thioxoimidazolidin-4-ones) Replacing the 2-oxo group with sulfur (e.g., 5,5-diphenyl-2-thioxoimidazolidin-4-one derivatives) increases affinity for cannabinoid receptors (CB1).

b. Polymer Derivatives

Polymerization of 5,5-dimethyl-3-(4-vinylbenzyl)imidazolidine-2,4-dione yielded materials with enhanced thermal stability, suggesting applications in high-temperature resins. The rigid imidazolidine-dione core contributes to this property .

Pharmacological Profiles

- Anticonvulsant Activity : Schiff base derivatives of 5,5-diphenylhydantoin (e.g., SB1-Ph) showed isomer-dependent anticonvulsant effects, with trans isomers exhibiting superior activity due to improved blood-brain barrier penetration .

- CNS Modulation : AUT00206, a 5,5-dimethyl-3-(pyrimidinyl) derivative, acts as a Kv3 potassium channel modulator, reducing fear discrimination in preclinical models .

Biologische Aktivität

5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione, commonly referred to as a hydantoin derivative, has garnered attention for its diverse biological activities. This compound is part of a broader class of imidazolidine-2,4-diones that have shown potential in various pharmacological applications, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of 5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione can be represented as follows:

This compound features a nitrophenyl group which is significant for its biological interactions. The presence of the imidazolidine ring contributes to its stability and reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydantoin derivatives, including 5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione. A study evaluated various synthesized hydantoin compounds for their antibacterial and antifungal activities against clinical pathogens. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against specific bacterial strains such as Pseudomonas aeruginosa and Candida albicans .

Table 1: Antimicrobial Activity of Hydantoin Derivatives

| Compound | Target Organism | MIC (μg/mL) | Activity |

|---|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.25 | Highly Active |

| 3b | Candida albicans | 0.25 | Highly Active |

| 3e | Klebsiella pneumoniae | 2 | Active |

| 3h | Staphylococcus aureus | 2 | Active |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of hydantoin derivatives has also been explored. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from imidazolidine structures showed IC50 values lower than those of established chemotherapeutics like doxorubicin and cisplatin .

Table 2: Anticancer Activity of Imidazolidine Derivatives

| Compound | Cell Line | IC50 (μM) | Comparison Drug |

|---|---|---|---|

| L1a | MCF-7 | 1.23 | Doxorubicin |

| L2a | A549 | 1.02 | Cisplatin |

Molecular docking studies further support these findings by showing strong binding affinities to key protein targets involved in cancer progression .

The biological activity of 5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione may be attributed to several mechanisms:

- Inhibition of Cell Division : The compound may interfere with the cell cycle in cancer cells, leading to apoptosis.

- Antibacterial Mechanisms : It may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

- Targeting Kinases : Molecular docking studies indicate that these compounds can bind effectively to kinase targets, which are crucial in signaling pathways for both cancer and infection .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of a series of imidazolidine derivatives that included the target compound. The study utilized various methods such as FTIR, NMR, and mass spectrometry for characterization and confirmed the biological activity through rigorous testing against both microbial and cancer cell lines .

Q & A

Q. What are the key synthetic strategies for preparing 5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : A general synthesis approach involves nucleophilic substitution or condensation reactions. For example, analogous imidazolidinedione derivatives are synthesized by reacting substituted phenols with chloroacetyl intermediates in dimethylformamide (DMF) under basic conditions (e.g., anhydrous K₂CO₃) with catalytic KI. The reaction is typically stirred at 50–55°C for 24–26 hours, followed by purification via recrystallization (ethanol is commonly used). Optimization can involve adjusting stoichiometry, solvent polarity, and temperature to enhance yield .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing structural purity?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated for similar compounds (e.g., monoclinic P2₁ symmetry, unit cell parameters: a = 8.54 Å, b = 8.94 Å, c = 23.44 Å, β = 91.07°) .

- ¹H/¹³C NMR and FT-IR validate functional groups and substituent positions.

- Elemental analysis (e.g., %C, %H, %N) cross-checks purity, with deviations >0.4% indicating impurities .

Q. How does the nitro group at the 3-phenyl position influence reactivity compared to other substituents?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilic aromatic substitution challenges at the phenyl ring. Comparative studies with chloro or methyl substituents (e.g., 3,4-dichlorophenyl analogs) show differences in reaction kinetics and byproduct formation. Reactivity can be probed via Hammett plots or computational electrostatic potential maps .

Advanced Research Questions

Q. How can computational chemistry and factorial design be integrated to predict optimal reaction pathways?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. Coupled with factorial design , researchers systematically vary parameters (e.g., temperature, catalyst loading) to isolate critical variables. For example, a 2³ factorial design could optimize yield by testing interactions between solvent polarity, reaction time, and base concentration .

Q. What analytical approaches resolve contradictions between elemental analysis and spectroscopic data in confirming derivative structures?

- Methodological Answer : Discrepancies often arise from isotopic impurities or non-stoichiometric hydration. Cross-validation strategies include:

- High-resolution mass spectrometry (HRMS) to verify molecular ions.

- Thermogravimetric analysis (TGA) to detect solvent/water residues.

- 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Scale-up introduces kinetic vs. thermodynamic control trade-offs, risking racemization. Strategies include:

Q. How do steric effects from 5,5-dimethyl groups impact solid-state packing and solubility?

- Methodological Answer : The dimethyl groups increase steric hindrance, reducing crystal density (e.g., Dₓ = 1.249 Mg/m³ for similar compounds) and enhancing solubility in non-polar solvents. SC-XRD reveals intermolecular interactions (e.g., C–H···O bonds) that stabilize the lattice, which can be computationally validated using Hirshfeld surface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.